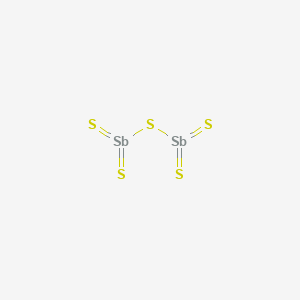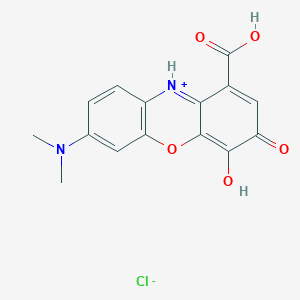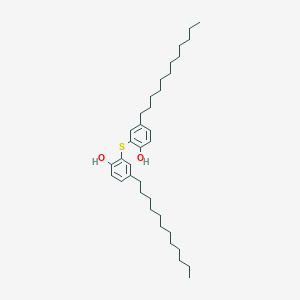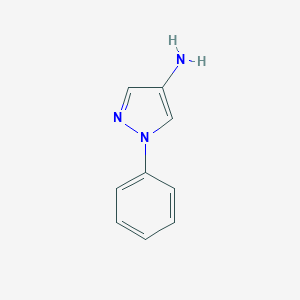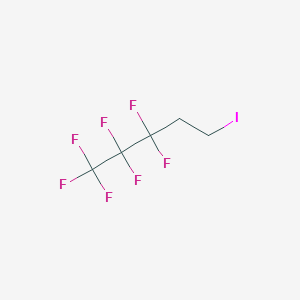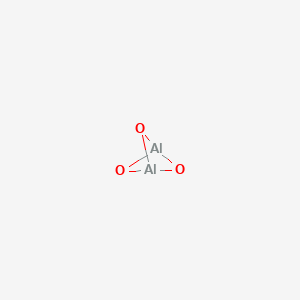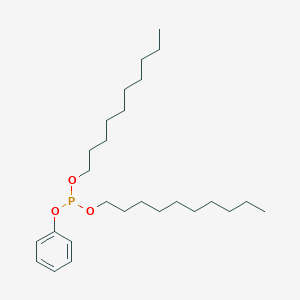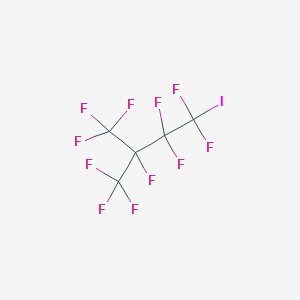
Yoduro de perfluoro-3-metilbutilo
Descripción general
Descripción
Perfluoro-3-methylbutyl iodide is a perfluorinated compound with the molecular formula C₅F₁₁I. It is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications. This compound is characterized by the presence of a perfluorinated carbon chain and an iodine atom, which imparts distinct reactivity and functionality.
Aplicaciones Científicas De Investigación
Perfluoro-3-methylbutyl iodide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various perfluorinated compounds, which are valuable in materials science and catalysis.
Medicine: Perfluoro-3-methylbutyl iodide is investigated for its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Perfluoro-3-methylbutyl iodide, also known as Perfluoroisopentyl iodide, is a specialty product used in proteomics research applications
Mode of Action
It’s known that per- and polyfluoroalkyl substances (pfas), a group to which this compound belongs, can have various effects on the immune system . They can modulate cell signaling and nuclear receptors, alter calcium signaling and homeostasis in immune cells, modulate immune cell populations, induce oxidative stress, and impact fatty acid metabolism .
Biochemical Pathways
PFAS, including Perfluoro-3-methylbutyl iodide, can affect multiple aspects of the immune system . They can modulate cell signaling and nuclear receptors, such as NF-κB and PPARs, alter calcium signaling and homeostasis in immune cells, and impact fatty acid metabolism . These changes can lead to both immunosuppression and immunoenhancement .
Pharmacokinetics
Pfas are known for their bioaccumulative properties and persistence in the environment .
Result of Action
Pfas, in general, are associated with various health effects, including adverse effects on the immune system . For example, certain PFAS have been associated with a decreased antibody response to vaccines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluoro-3-methylbutyl iodide. PFAS are persistent and can bioaccumulate in the environment . They are released into the environment through various sources, including industrial manufacturing and consumer products . These environmental exposures can potentially influence the action and efficacy of these compounds.
Análisis Bioquímico
Biochemical Properties
The specific biochemical properties of Perfluoro-3-methylbutyl iodide are not well-documented in the literature. It is known that per- and polyfluoroalkyl substances (PFAS), a group to which this compound belongs, can interact with various biomolecules. They can modulate cell signaling and nuclear receptors, alter calcium signaling and homeostasis in immune cells, and impact fatty acid metabolism .
Molecular Mechanism
Pfass have been suggested to bind directly to nuclear receptors and promote target gene expression .
Temporal Effects in Laboratory Settings
It is known that PFASs can affect multiple aspects of the immune system over time .
Metabolic Pathways
Pfass have been associated with impacts on fatty acid metabolism .
Transport and Distribution
It is known that water and the atmosphere are the major transport pathways for PFASs in the environment, while water, soil, and sediment are sinks .
Subcellular Localization
Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Perfluoro-3-methylbutyl iodide can be synthesized through several methods, including:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a perfluorinated alkyl iodide precursor with a suitable nucleophile under controlled conditions. This reaction typically requires the use of a strong base and an appropriate solvent.
Electrochemical Fluorination: Another method involves the electrochemical fluorination of a suitable precursor, such as a perfluorinated alkyl iodide, in the presence of an iodine source. This process is carried out under specific electrochemical conditions to achieve the desired product.
Industrial Production Methods: Industrial production of perfluoro-3-methylbutyl iodide often involves large-scale electrochemical fluorination processes. These processes are designed to ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Perfluoro-3-methylbutyl iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in perfluoro-3-methylbutyl iodide can be replaced by other nucleophiles, leading to the formation of various substituted perfluorinated compounds.
Reduction Reactions: Under specific conditions, the iodine atom can be reduced to form perfluoro-3-methylbutyl derivatives with different functional groups.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of perfluorinated carbonyl compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, thiolates, and amines.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions.
Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products: The major products formed from these reactions include various perfluorinated derivatives, such as perfluoroalkyl ethers, perfluoroalkyl thiols, and perfluoroalkyl amines.
Comparación Con Compuestos Similares
Perfluoro-3-methylbutyl iodide can be compared with other similar compounds, such as:
Perfluoroalkyl Bromides: These compounds have similar chemical properties but differ in their reactivity due to the presence of a bromine atom instead of iodine.
Perfluoroalkyl Chlorides: These compounds are less reactive than perfluoro-3-methylbutyl iodide but share similar stability and chemical properties.
Perfluoroalkyl Fluorides: These compounds are highly stable and less reactive, making them suitable for different applications.
Uniqueness: Perfluoro-3-methylbutyl iodide is unique due to its high reactivity and stability, making it valuable in various scientific and industrial applications. Its ability to undergo a wide range of chemical reactions and its potential use in diverse fields highlight its significance.
Propiedades
IUPAC Name |
1,1,1,2,3,3,4,4-octafluoro-4-iodo-2-(trifluoromethyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F11I/c6-1(3(9,10)11,4(12,13)14)2(7,8)5(15,16)17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPRKACBONFPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)I)(F)F)(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379876 | |
| Record name | Perfluoro-3-methylbutyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514-90-5 | |
| Record name | 1,1,1,2,3,3,4,4-Octafluoro-4-iodo-2-(trifluoromethyl)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-3-methylbutyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoroisopentyl iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
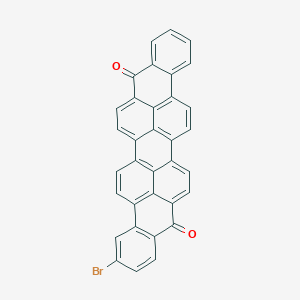
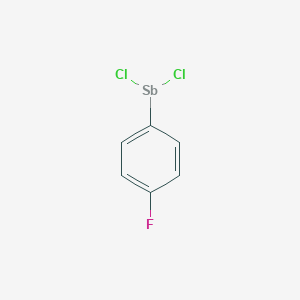

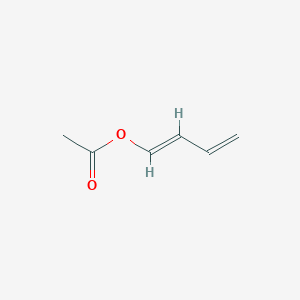
![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)
